molecular formula C26H24N4O2S B11706292 ethyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11706292
M. Wt: 456.6 g/mol
InChI Key: FVEGLLITODYNJS-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

ethyl 4'-methyl-4-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C26H24N4O2S/c1-4-32-25(31)24-28-30(21-16-14-18(2)15-17-21)26(33-24)23-13-9-8-12-22(23)19(3)27-29(26)20-10-6-5-7-11-20/h5-17H,4H2,1-3H3

InChI Key

FVEGLLITODYNJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method includes the reaction of hydrazine hydrate with ethyl 4-(substitutedbenzamido)benzoate in ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in various physiological processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other spiro compounds and 1,3,4-thiadiazole derivatives:

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